molecular formula C14H20N2O2 B564633 Pindolol-d7 CAS No. 1185031-19-9

Pindolol-d7

Cat. No. B564633
Key on ui cas rn: 1185031-19-9
M. Wt: 255.369
InChI Key: JZQKKSLKJUAGIC-SVMCCORHSA-N
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Patent
US04983395

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[C:14]2[CH:15]=[CH:16][NH:17][C:13]=2[CH:12]=[CH:11][CH:10]=1)[CH3:3].Cl.C(O)C.O.OCC(CO)O.C(OCC(CO)O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[NH:17][CH:16]=[CH:15][C:14]=12)[CH3:1] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O.OCC(O)CO.C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pindolol-enhancer gel formulation is prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04983395

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[C:14]2[CH:15]=[CH:16][NH:17][C:13]=2[CH:12]=[CH:11][CH:10]=1)[CH3:3].Cl.C(O)C.O.OCC(CO)O.C(OCC(CO)O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[NH:17][CH:16]=[CH:15][C:14]=12)[CH3:1] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O.OCC(O)CO.C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pindolol-enhancer gel formulation is prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04983395

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[C:14]2[CH:15]=[CH:16][NH:17][C:13]=2[CH:12]=[CH:11][CH:10]=1)[CH3:3].Cl.C(O)C.O.OCC(CO)O.C(OCC(CO)O)(=O)CCCCCCC/C=C\CCCCCCCC>>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[NH:17][CH:16]=[CH:15][C:14]=12)[CH3:1] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O.OCC(O)CO.C(CCCCCCC\C=C/CCCCCCCC)(=O)OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pindolol-enhancer gel formulation is prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(COC=1C=CC=C2C1C=CN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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